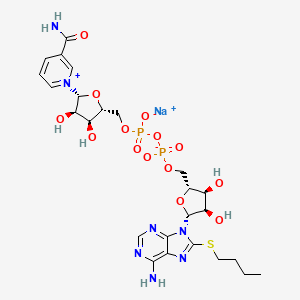![molecular formula C52H103NO5 B10855727 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipid 222 is a synthetic lipid compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. Lipids are a broad group of organic compounds that include fats, waxes, sterols, and fat-soluble vitamins. They play crucial roles in storing energy, signaling, and acting as structural components of cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lipid 222 typically involves the esterification of fatty acids with glycerol or other alcohols. Common methods include:
Esterification: This process involves reacting fatty acids with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Transesterification: This method involves exchanging the organic group of an ester with the organic group of an alcohol.
Industrial Production Methods
Industrial production of Lipid 222 often employs large-scale esterification or transesterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Lipid 222 undergoes various chemical reactions, including:
Oxidation: Lipid 222 can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction of Lipid 222 can lead to the formation of alcohols and other reduced products.
Substitution: Lipid 222 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Metal ions (e.g., iron, copper), oxygen, and peroxides.
Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lipid derivatives.
Aplicaciones Científicas De Investigación
Lipid 222 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Lipid 222 involves its interaction with cell membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Lipid 222 also interacts with various proteins, influencing their function and signaling pathways .
Comparación Con Compuestos Similares
Lipid 222 can be compared with other similar lipid compounds, such as:
Phosphatidylcholine: A common phospholipid found in cell membranes.
Triglycerides: Esters derived from glycerol and three fatty acids, primarily used for energy storage.
Sphingolipids: A class of lipids containing a sphingoid base, involved in signaling and cell recognition
Uniqueness
Lipid 222 is unique due to its specific fatty acid composition and structural properties, which confer distinct physical and chemical characteristics. These properties make it particularly suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C52H103NO5 |
|---|---|
Peso molecular |
822.4 g/mol |
Nombre IUPAC |
8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-41-49(39-29-15-11-7-3)51(55)57-47-37-27-21-19-25-33-43-53(45-35-36-46-54)44-34-26-20-22-28-38-48-58-52(56)50(40-30-16-12-8-4)42-32-24-18-14-10-6-2/h49-50,54H,5-48H2,1-4H3 |
Clave InChI |
YEDXSXREPMDNTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



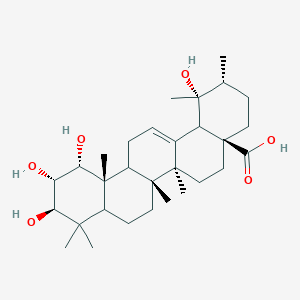
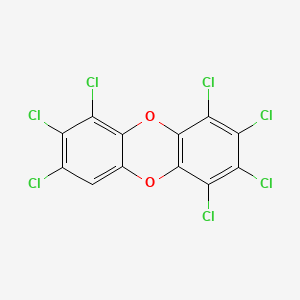
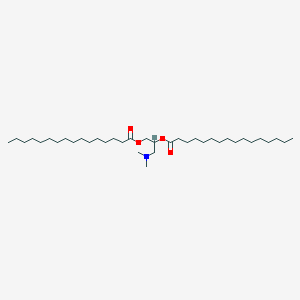

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10855664.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)
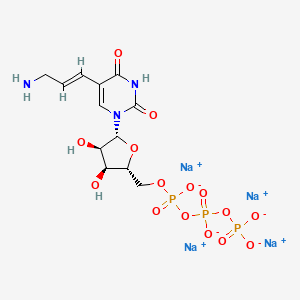
![[(3aR,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B10855686.png)

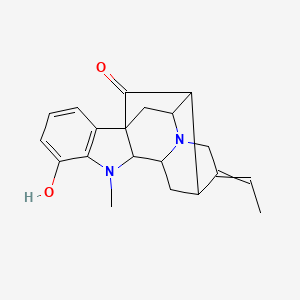
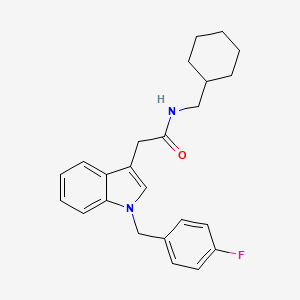

![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
